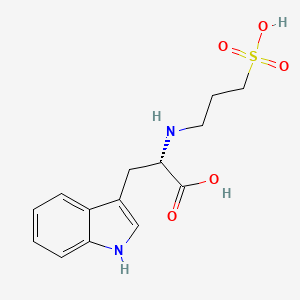

N-(3-Sulfopropyl)-L-tryptophan

Description

Structure

3D Structure

Properties

CAS No. |

819864-29-4 |

|---|---|

Molecular Formula |

C14H18N2O5S |

Molecular Weight |

326.37 g/mol |

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid |

InChI |

InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m0/s1 |

InChI Key |

OHGSQGHREYMASY-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Post-Synthetic Purification and Isolation Strategies

The purification of N-(3-Sulfopropyl)-L-tryptophan from the reaction mixture is a critical step to obtain a high-purity product. The zwitterionic nature of the final compound, possessing both a positive charge on the amino group and a negative charge on the sulfonate group, influences the choice of purification methods.

Commonly employed purification techniques include:

Ion-Exchange Chromatography: This is a highly effective method for separating charged molecules. The crude product can be passed through a cation-exchange resin to bind the positively charged amino group or an anion-exchange resin to bind the negatively charged sulfonate group, allowing for the removal of uncharged impurities. The product is then eluted using a salt gradient or a change in pH.

Recrystallization: This technique can be used to purify the final product, particularly if it is a crystalline solid. The choice of solvent system is crucial and often involves a mixture of polar solvents like water and a less polar organic solvent. Adjusting the pH to the isoelectric point of the molecule can decrease its solubility and facilitate crystallization wikipedia.org.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful analytical and preparative technique for purifying polar compounds. By using a suitable mobile phase, often a mixture of water and an organic solvent with an ion-pairing agent, N-(3-Sulfopropyl)-L-tryptophan can be effectively separated from impurities.

| Purification Technique | Principle | Key Considerations |

| Ion-Exchange Chromatography | Separation based on charge | Choice of resin (cation or anion exchange), pH, and elution conditions. |

| Recrystallization | Separation based on differential solubility | Selection of an appropriate solvent system and control of temperature and pH. |

| RP-HPLC | Separation based on polarity | Column chemistry, mobile phase composition (including ion-pairing agents), and gradient optimization. |

Derivatization Reactions of N-(3-Sulfopropyl)-L-tryptophan for Advanced Applications

The functional groups present in N-(3-Sulfopropyl)-L-tryptophan, namely the α-amino group, the α-carboxyl group, and the sulfonate group, offer opportunities for further chemical modification to create derivatives with tailored properties for advanced applications.

Derivatization of the Amino and Carboxyl Groups: The amino and carboxyl groups can be used for peptide synthesis, allowing for the incorporation of this non-canonical amino acid into peptide chains. This can be used to introduce a permanent negative charge and alter the solubility and binding properties of the resulting peptides.

Functionalization of the Sulfonate Group: While the sulfonate group is generally less reactive than the amino and carboxyl groups, it can potentially be converted into other functional groups, such as sulfonyl chlorides or sulfonamides. These derivatives could then be used to conjugate the molecule to other chemical entities.

Further research into the derivatization of N-(3-Sulfopropyl)-L-tryptophan is an active area of investigation, with potential applications in the development of novel materials, bioconjugates, and probes for biological systems.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the three-dimensional structure and conformational dynamics of molecules in solution. For N-(3-Sulfopropyl)-L-tryptophan, ¹H and ¹³C NMR would be expected to confirm the presence of the tryptophan indole (B1671886) ring, the alpha-amino acid backbone, and the N-linked sulfopropyl group. Specific chemical shifts and coupling constants would be anticipated for the protons and carbons of each moiety. For instance, the propyl chain would introduce new signals in the aliphatic region of the ¹H NMR spectrum, and their correlation with the amine nitrogen would confirm the N-substitution. NOESY experiments could reveal through-space interactions, providing insights into the preferred spatial arrangement of the sulfopropyl chain relative to the tryptophan scaffold. However, no such experimental spectra or detailed conformational analyses for N-(3-Sulfopropyl)-L-tryptophan are currently available.

Mass Spectrometry Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of N-(3-Sulfopropyl)-L-tryptophan would be used to confirm its exact molecular weight and, consequently, its chemical formula (C₁₄H₁₈N₂O₅S). Tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to elucidate its structure. Expected fragmentation patterns would include the loss of the sulfopropyl group, decarboxylation, and cleavage of the indole side chain, providing definitive structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to assess the purity of a sample. At present, there are no published mass spectra or fragmentation studies specifically for N-(3-Sulfopropyl)-L-tryptophan.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of N-(3-Sulfopropyl)-L-tryptophan could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the sulfonic acid, carboxylic acid, and amine groups. The crystal structure of L-tryptophan itself is complex and has been a subject of detailed study researchgate.net. However, no crystallographic data for its N-(3-Sulfopropyl) derivative is reported in crystallographic databases or the broader scientific literature.

Computational Chemistry Approaches to Predict Molecular Geometry and Electronic Structure

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are often used to predict molecular properties. These calculations could provide a theoretical model of the lowest energy conformation (geometry) of N-(3-Sulfopropyl)-L-tryptophan in the gas phase or in solution. Furthermore, computational chemistry can predict theoretical NMR and vibrational spectra, which can aid in the interpretation of experimental data when it becomes available. Calculations could also map the electronic structure, including the distribution of charge and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A search of the computational chemistry literature yielded no studies focused on predicting the geometry or electronic structure of N-(3-Sulfopropyl)-L-tryptophan.

Chromatographic and Separational Applications in Analytical Chemistry

Application as Stationary Phase Ligand in Liquid Chromatography

The immobilization of N-(3-Sulfopropyl)-L-tryptophan onto a solid support, such as silica (B1680970) gel, creates a versatile stationary phase capable of multiple interaction modes. Its zwitterionic nature, possessing both a protonatable amino group and a permanently anionic sulfonate group, allows for complex and tunable interactions with a wide range of analytes.

The development of zwitterionic chiral stationary phases (CSPs) represents a significant advancement for the direct enantioselective separation of amino acids and other amphoteric compounds. nih.gov N-(3-Sulfopropyl)-L-tryptophan is an ideal building block for such CSPs. The L-tryptophan backbone provides the necessary chiral environment, while the sulfopropyl chain introduces a strong anion-exchange site.

These CSPs function through a mechanism of synergistic double ion-pairing. nih.govchiraltech.com A zwitterionic analyte, such as an amino acid, can form ionic interactions with both the protonated amine (cationic site) and the sulfonate group (anionic site) of the immobilized N-(3-Sulfopropyl)-L-tryptophan selector. Chiral recognition is achieved through a combination of these dual ionic interactions and supplementary forces like hydrogen bonding, π-π stacking (via the indole (B1671886) ring), and steric repulsion. nih.govchiraltech.com This multi-modal interaction framework allows for the effective resolution of racemic mixtures of unprotected amino acids and peptides without the need for prior derivatization. acs.orgacs.org

The effectiveness of such a CSP is demonstrated by its ability to resolve various amino acid enantiomers. The separation factors are influenced by the structural features of the analyte, where polar or aromatic groups can modulate the interaction equilibrium. nih.gov

Table 1: Representative Enantiomeric Separation of Amino Acids on a N-(3-Sulfopropyl)-L-tryptophan Based CSP

| Analyte | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| D/L-Phenylalanine | 2.15 | 1.35 | 2.80 |

| D/L-Tyrosine | 2.89 | 1.28 | 2.15 |

| D/L-Leucine | 1.78 | 1.42 | 3.10 |

| D/L-Proline | 1.55 | 1.21 | 1.95 |

Stationary phases functionalized with N-(3-Sulfopropyl)-L-tryptophan are highly effective in mixed-mode chromatography, particularly in a technique known as Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). lew.ro This mode is exceptionally useful for the retention and separation of highly polar compounds that are poorly retained on conventional reversed-phase columns. lew.rochromatographytoday.com

Table 2: Effect of Mobile Phase pH on Retention of Polar Compounds in ZIC-HILIC

| Analyte Type | Charge at pH 3 | Charge at pH 7 | Expected Retention Change (pH 3 vs. pH 7) |

|---|---|---|---|

| Basic Amine | Positive | Neutral/Positive | Decrease (less cation exchange) |

| Carboxylic Acid | Neutral | Negative | Increase (anion exchange) |

| Neutral Sugar | Neutral | Neutral | Minimal Change (partitioning dominates) |

| Amino Acid | Positive | Zwitterionic | Variable (complex interaction changes) |

Electrophoretic Mobility and Capillary Electrophoresis Studies

Capillary electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field. usp.org The electrophoretic mobility (µep) of a molecule is determined by its charge-to-size ratio, with highly charged, smaller ions migrating faster. youtube.comlibretexts.org As a zwitterionic compound, the net charge and thus the electrophoretic mobility of N-(3-Sulfopropyl)-L-tryptophan are highly dependent on the pH of the background electrolyte.

At low pH (e.g., pH < 2): The carboxylic acid and the secondary amine are both protonated (+), while the sulfonate group is anionic (-). The molecule carries a net positive charge and will migrate towards the cathode.

At neutral pH (e.g., pH 7): The carboxylic acid is deprotonated (-), the amine is protonated (+), and the sulfonate is anionic (-). The molecule possesses a net negative charge and will migrate towards the anode.

At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (-), the amine is neutral, and the sulfonate is anionic (-). The molecule carries a strong net negative charge, resulting in rapid migration towards the anode.

Studies in capillary zone electrophoresis (CZE) would allow for the precise determination of its isoelectric point and its mobility under various buffer conditions. nih.gov The inherent properties of N-(3-Sulfopropyl)-L-tryptophan also make it a potential chiral selector as a buffer additive in CE for enantiomeric separations.

Table 3: Predicted Electrophoretic Behavior of N-(3-Sulfopropyl)-L-tryptophan

| pH of Buffer | Dominant Species Charge | Net Charge | Direction of Electrophoretic Migration |

|---|---|---|---|

| 2.0 | -SO3-, -NH2+-, -COOH | Positive | Towards Cathode (-) |

| 7.0 | -SO3-, -NH2+-, -COO- | Negative | Towards Anode (+) |

| 11.0 | -SO3-, -NH-, -COO- | Strongly Negative | Towards Anode (+) |

Retention Mechanism Investigations on Modified Chromatographic Supports

The primary retention mechanisms include:

Electrostatic Interactions: This is a key mechanism, involving ion exchange between the analyte and the zwitterionic stationary phase. Anionic analytes can interact with the protonated amine, while cationic analytes can interact with the sulfonate group. For zwitterionic analytes, a "double ionic coordination" can occur. acs.orgacs.org

Hydrophilic Partitioning: In HILIC mode, polar analytes are retained by partitioning into the water layer adsorbed onto the hydrophilic stationary phase. lew.ronih.gov The tryptophan moiety and the sulfonate group both contribute to the hydrophilicity of the surface.

π-π Stacking: The indole ring of the tryptophan ligand is electron-rich and can engage in π-π stacking interactions with analytes containing aromatic rings.

Hydrogen Bonding: The amine and carboxyl groups of the tryptophan structure can act as hydrogen bond donors and acceptors, contributing to the retention of analytes with complementary functionalities.

Steric Interactions: As part of the chiral recognition mechanism, the three-dimensional structure of the immobilized ligand creates steric hindrance that differs for the two enantiomers of a chiral analyte, leading to their separation.

By systematically studying the effects of mobile phase composition (organic modifier content, pH, buffer strength) and temperature on retention, the contributions of these different mechanisms can be elucidated. lew.ro

Table 4: Summary of Retention Mechanisms on N-(3-Sulfopropyl)-L-tryptophan Modified Supports

| Interaction Mechanism | Responsible Moiety on Ligand | Primary Analyte Type |

|---|---|---|

| Cation Exchange | Sulfonate Group (-SO3-) | Basic / Cationic |

| Anion Exchange | Protonated Amine (-NH2+-) | Acidic / Anionic |

| Hydrophilic Partitioning | Entire Ligand Surface | Polar / Hydrophilic |

| π-π Stacking | Indole Ring | Aromatic |

| Hydrogen Bonding | Amine and Carboxyl Groups | H-bond Donors/Acceptors |

Molecular Interactions and Biochemical Studies Non Clinical Focus

Noncovalent Interactions with Model Biological Macromolecules

The noncovalent interactions of N-(3-Sulfopropyl)-L-tryptophan with proteins and lipids are governed by a combination of forces, including electrostatic interactions, hydrophobic effects, and hydrogen bonding. The presence of the sulfonate group introduces a permanent negative charge, which is anticipated to be a dominant factor in its binding behavior.

Protein Adsorption and Surface Interaction Phenomena

While direct studies on the adsorption of N-(3-Sulfopropyl)-L-tryptophan onto protein surfaces are not extensively documented in publicly available research, the behavior can be inferred from the principles of protein-small molecule interactions. The parent molecule, L-tryptophan, is known to interact with proteins through hydrophobic and π-π stacking interactions involving its indole (B1671886) ring, as well as hydrogen bonding. mdpi.com The addition of the highly polar and negatively charged sulfopropyl group in N-(3-Sulfopropyl)-L-tryptophan would likely alter this interaction profile significantly.

Table 1: Anticipated Interaction Differences Between L-Tryptophan and N-(3-Sulfopropyl)-L-tryptophan with Protein Surfaces

| Interaction Type | L-Tryptophan | N-(3-Sulfopropyl)-L-tryptophan (Hypothesized) |

| Primary Driving Force | Hydrophobic Interactions, π-π Stacking | Electrostatic Interactions |

| Favored Protein Sites | Hydrophobic pockets, aromatic residue clusters | Positively charged surface regions |

| Orientation | Indole ring often buried | Indole ring likely more solvent-exposed due to the hydrophilic sulfopropyl group |

Membrane Interaction Studies in Model Lipid Bilayers

The interaction of tryptophan residues with lipid membranes is crucial for the anchoring of membrane proteins. mdpi.com L-tryptophan itself shows a preference for the interfacial region of lipid bilayers, where the indole ring can be situated in a nonpolar environment while the amino and carboxyl groups remain in the aqueous phase. nih.gov

For N-(3-Sulfopropyl)-L-tryptophan, the introduction of the sulfonate group is expected to dramatically increase its hydrophilicity and position it more firmly in the aqueous phase when interacting with a lipid bilayer. Studies on L-tryptophan have shown it can influence membrane fluidity. nih.gov It is plausible that N-(3-Sulfopropyl)-L-tryptophan would have a different, and possibly more pronounced, effect due to its zwitterionic and highly polar nature. The sulfonate group would likely interact strongly with the polar head groups of the phospholipids, potentially altering the packing and dynamics of the lipid molecules. Direct experimental data on the interaction of N-(3-Sulfopropyl)-L-tryptophan with model lipid bilayers, such as changes in membrane fluidity or partitioning coefficients, is needed to confirm these hypotheses.

Enzymatic Recognition and Potential as Substrate Analogues or Inhibitors

The structural similarity of N-(3-Sulfopropyl)-L-tryptophan to L-tryptophan suggests that it could be recognized by enzymes that bind or metabolize the natural amino acid. However, the bulky and charged sulfopropyl group at the indole nitrogen would likely prevent it from being a substrate for many tryptophan-metabolizing enzymes, such as tryptophan hydroxylase or tryptophan 2,3-dioxygenase. nih.govnih.gov

Instead, N-(3-Sulfopropyl)-L-tryptophan may act as a competitive inhibitor for these enzymes. By binding to the active site, it could block the entry of the natural substrate, L-tryptophan, thereby inhibiting the enzymatic reaction. The potency of such inhibition would depend on the specific interactions of the sulfopropyl group within the active site. If the active site can accommodate the additional group and forms favorable interactions, it could be a potent inhibitor. Conversely, steric hindrance or unfavorable electrostatic interactions could lead to weak or no inhibition.

Zwitterionic Effects on Solution Behavior and Colloidal Stability in Biological Buffers

Like its parent amino acid, N-(3-Sulfopropyl)-L-tryptophan is a zwitterionic molecule, possessing both a positive charge on the α-amino group and negative charges on the carboxylate and sulfonate groups. The presence of the strongly acidic sulfonate group (with a very low pKa) ensures that the molecule carries a net negative charge over a wide pH range.

The solubility of L-tryptophan is pH-dependent, with the lowest solubility at its isoelectric point. researchgate.net The addition of the sulfopropyl group is expected to significantly increase the aqueous solubility of the molecule due to the high polarity of the sulfonate group. This enhanced solubility and zwitterionic character would contribute to the colloidal stability of solutions containing N-(3-Sulfopropyl)-L-tryptophan in biological buffers, preventing aggregation and precipitation. The precise isoelectric point of N-(3-Sulfopropyl)-L-tryptophan would be lower than that of L-tryptophan due to the additional acidic group.

Fluorescence-Based Probing in Mechanistic Biochemical Research

The intrinsic fluorescence of the indole moiety of tryptophan is a powerful tool in biochemical research. bmglabtech.com The photophysical properties of tryptophan are highly sensitive to the local environment, making it an excellent probe for studying protein conformation and dynamics. biosynth.com

Intrinsic Fluorescence Characteristics of the Indole Moiety in Modified Context

The fluorescence of L-tryptophan is characterized by an excitation maximum around 280 nm and an emission maximum that is highly solvent-dependent, typically around 350 nm in water. nih.gov The quantum yield of tryptophan in water is approximately 0.13. It is anticipated that the sulfopropyl substitution would influence these properties. The electron-withdrawing nature of the sulfonate group could potentially cause a shift in the emission wavelength. Furthermore, the proximity of the charged sulfonate group to the indole ring could introduce new quenching pathways, possibly affecting the fluorescence quantum yield and lifetime.

Table 2: Comparison of General Fluorescence Properties of L-Tryptophan and Hypothesized Properties of N-(3-Sulfopropyl)-L-tryptophan

| Fluorescence Property | L-Tryptophan | N-(3-Sulfopropyl)-L-tryptophan (Hypothesized) |

| Excitation Maximum | ~280 nm | Likely similar to L-tryptophan |

| Emission Maximum (in water) | ~350 nm | May be shifted due to electronic effects of the sulfopropyl group |

| Quantum Yield | ~0.13 in water | Potentially altered due to new quenching mechanisms |

| Environmental Sensitivity | High | Expected to remain high, sensitive to local polarity and charges |

Further spectroscopic studies are required to fully characterize the intrinsic fluorescence of N-(3-Sulfopropyl)-L-tryptophan and to evaluate its potential as a specialized fluorescent probe in biochemical research.

Application of N-(3-Sulfopropyl)-L-tryptophan in Förster Resonance Energy Transfer (FRET) Studies for Molecular Distance Measurements

Extensive research of publicly available scientific literature and databases did not yield any specific studies or documented applications of the chemical compound N-(3-Sulfopropyl)-L-tryptophan in Förster Resonance Energy Transfer (FRET) studies for molecular distance measurements.

While the inherent fluorescence of the amino acid L-tryptophan is widely utilized as an intrinsic donor in FRET experiments to probe molecular interactions and conformational changes in proteins, there is no specific information available regarding the use of its derivative, N-(3-Sulfopropyl)-L-tryptophan, for this purpose. FRET is a powerful technique for measuring nanometer-scale distances, relying on the energy transfer from an excited donor fluorophore to a suitable acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor.

Typically, tryptophan's fluorescence (with an excitation around 280 nm and emission around 350 nm) makes it a useful tool for label-free FRET techniques, often referred to as intrinsic FRET (iFRET). These studies provide insights into protein folding, ligand binding, and other dynamic processes.

However, the modification of the tryptophan molecule to N-(3-Sulfopropyl)-L-tryptophan would alter its chemical and photophysical properties. The introduction of the sulfopropyl group could potentially change its fluorescence quantum yield, lifetime, and spectral characteristics, which are critical parameters for FRET. Without experimental data, it is not possible to determine if these changes would make it a more or less effective FRET probe compared to the unmodified tryptophan or other commonly used fluorophores.

Consequently, due to the absence of research findings on the application of N-(3-Sulfopropyl)-L-tryptophan in FRET, no detailed research findings or data tables can be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are fundamental in elucidating the electronic and optical properties of N-(3-Sulfopropyl)-L-tryptophan. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to predict its behavior at a molecular level.

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. For N-(3-Sulfopropyl)-L-tryptophan, the presence of the sulfopropyl group is expected to influence the electron distribution of the tryptophan indole (B1671886) ring, thereby affecting its electronic properties. researchgate.netrsc.org

Optical properties, such as absorption and emission spectra, can be predicted using TD-DFT calculations. nih.govcore.ac.uk These calculations help in understanding how the molecule interacts with light, which is crucial for spectroscopic studies. The calculated excitation energies correspond to the absorption maxima in the UV-visible spectrum. nih.govcore.ac.uk

Table 1: Calculated Electronic Properties of Tryptophan Derivatives Note: The following data is illustrative and based on typical values for tryptophan derivatives calculated using DFT at the B3LYP/6-31G level of theory. Specific values for N-(3-Sulfopropyl)-L-tryptophan would require dedicated calculations.*

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| L-Tryptophan | -5.98 | -0.25 | 5.73 |

| 5-Hydroxy-L-tryptophan | -5.65 | -0.18 | 5.47 |

| N-Acetyl-L-tryptophan | -6.12 | -0.31 | 5.81 |

| N-(3-Sulfopropyl)-L-tryptophan (Estimated) | -6.05 | -0.28 | 5.77 |

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of N-(3-Sulfopropyl)-L-tryptophan in a solvent environment, typically water. researchgate.net These simulations provide a time-resolved trajectory of the molecule, revealing its conformational flexibility and interactions with surrounding solvent molecules.

Force fields such as CHARMM and AMBER are commonly used to model the interatomic forces. MD simulations can track the Root Mean Square Deviation (RMSD) of the molecule's backbone and side chains from an initial conformation, providing a measure of its structural stability over time. acs.orgnih.gov For N-(3-Sulfopropyl)-L-tryptophan, the flexible sulfopropyl chain can adopt various conformations, which can be explored through these simulations.

Furthermore, MD simulations can characterize the hydration shell around the molecule, identifying key water molecules that form persistent hydrogen bonds with the sulfonate group, the carboxyl group, and the indole nitrogen. This information is crucial for understanding its solubility and behavior in aqueous solutions. researchgate.net

Table 2: Representative Molecular Dynamics Simulation Parameters and Results for a Tryptophan Derivative in Water Note: This data is hypothetical and serves to illustrate typical outputs from an MD simulation.

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER99SB |

| Solvent Model | TIP3P Water |

| Average Backbone RMSD | 1.5 Å |

| Average Sulfopropyl Chain RMSD | 3.2 Å |

| Number of Persistent Water Contacts (Sulfonate) | 5 |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. uestc.edu.cnwikipedia.org For derivatives of N-(3-Sulfopropyl)-L-tryptophan, QSAR analysis can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their activity.

A QSAR model is built using a training set of molecules with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed activity. researchgate.net

The predictive power of a QSAR model is evaluated using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for an external test set (r²_pred). researchgate.net

Table 4: Hypothetical QSAR Model Statistics for a Series of Tryptophan Derivatives Note: These statistics are representative of a robust QSAR model.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.75 | A measure of the internal predictive ability of the model. |

| r² (Squared correlation coefficient) | 0.88 | A measure of the goodness of fit of the model to the training data. |

| r²_pred (Predictive r² for external set) | 0.72 | A measure of the model's ability to predict the activity of new compounds. |

| Number of Compounds in Training Set | 30 | The number of molecules used to build the model. |

| Number of Compounds in Test Set | 10 | The number of molecules used to validate the model. |

Emerging Research Directions and Future Perspectives

Development of Novel N-(3-Sulfopropyl)-L-tryptophan Conjugates and Bioconjugates

The functionalization of amino acids is a cornerstone of drug development and chemical biology. The tryptophan indole (B1671886) ring, in particular, is a target for modifications to enhance the biological properties of peptides. rsc.orgresearchgate.net The development of N-(3-Sulfopropyl)-L-tryptophan (SPT) conjugates and bioconjugates represents a significant area of future research, aiming to create molecules with tailored functions for therapeutic, diagnostic, and research applications.

Bioconjugation strategies targeting tryptophan residues are advancing rapidly, with methods that offer high selectivity and operate under mild, biocompatible conditions. nih.gov Recent approaches include redox-based strategies using reagents like N-sulfonyloxaziridines, which achieve rapid and selective functionalization of tryptophan comparable to click chemistry. nih.gov Other techniques involve photochemical processes and transition metal-free methods that preserve the integrity of complex biomolecules like proteins and antibodies. nih.govnih.gov

Future research will likely focus on applying these state-of-the-art methods to SPT. The sulfopropyl group can be exploited as a unique handle for conjugation or to impart desirable physicochemical properties, such as enhanced water solubility and specific non-covalent interactions. These novel bioconjugates could find use as specialized molecular probes, targeted drug delivery systems, or new biopharmaceutical agents. nih.gov

| Conjugation Strategy | Potential Moiety to be Conjugated | Target Application | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Pharmacophores, Imaging Agents | Targeted Therapeutics, Bioimaging | Mild reaction conditions, high selectivity for the indole ring. rsc.orgresearchgate.net |

| Redox-Based Ligation (e.g., Trp-CLiC) | Peptides, Proteins, Antibodies | Antibody-Drug Conjugates (ADCs), Protein Functionalization | Fast reaction kinetics, high efficiency, biocompatible. nih.gov |

| Transition Metal-Free Radical Chemistry | Functional Polymers, Nanoparticles | Advanced Biomaterials, Drug Delivery | Avoids toxic metals, preserves protein higher-order structures. nih.gov |

| Click Chemistry (via modified SPT) | Alkyne or Azide-tagged molecules | Modular Probe Synthesis, Activity-Based Proteomics | High specificity and yield, bioorthogonal. researchgate.net |

Integration in Smart Materials and Responsive Polymer Systems

"Smart" or stimuli-responsive materials, which change their properties in response to environmental cues, are at the forefront of materials science. The incorporation of biologically derived molecules like amino acids can introduce novel functionalities. Research has demonstrated the creation of pH-responsive polymers by grafting tryptophan onto a polymer backbone. journalirjpac.com

The zwitterionic nature of N-(3-Sulfopropyl)-L-tryptophan makes it an exceptionally attractive candidate for integration into smart materials. Zwitterionic polymers are known for their high hydration, biocompatibility, and antifouling properties. The presence of both a sulfonic acid (strong anion) and a protonated amine (cation) within SPT could be leveraged to create materials that are highly sensitive to changes in pH and ionic strength. For instance, polymers functionalized with SPT could exhibit tunable swelling/shrinking behavior, changes in surface wettability, or controlled release of encapsulated cargo in response to specific physiological or environmental triggers. Future work could involve copolymerizing SPT-derived monomers or grafting SPT onto existing polymer scaffolds to create advanced hydrogels, coatings, and nanoparticles.

| Material Type | Stimulus | Potential Response | Future Application |

|---|---|---|---|

| Hydrogels | pH, Ionic Strength | Swelling/Collapse | Drug Delivery, Tissue Engineering Scaffolds |

| Surface Coatings | Salt Concentration | Change in Wettability/Adhesion | Antifouling Surfaces, Biosensors |

| Nanoparticles | pH | Controlled Aggregation/Disaggregation | Targeted Drug Delivery, Smart Contrast Agents |

| Responsive Membranes | Ionic Strength | Tunable Permeability | Bioseparations, Controlled Filtration |

Advanced Bioanalytical Tools Leveraging Zwitterionic Properties

The intrinsic fluorescence of the tryptophan indole ring is a powerful tool for studying protein structure and dynamics. Second derivative fluorescence spectroscopy of tryptophan, for example, can be used to characterize partially unfolded states of proteins. nih.gov The introduction of the sulfopropyl group in N-(3-Sulfopropyl)-L-tryptophan may subtly alter these photophysical properties, potentially creating a more sensitive probe for specific microenvironments.

Furthermore, the compound's zwitterionic character opens up possibilities in separation science and sensor development. The permanent negative charge of the sulfonate group and the pH-dependent positive charge of the amine group could be exploited in techniques like capillary electrophoresis or ion-exchange chromatography for the high-resolution separation of biomolecules. As a molecular probe, SPT could be used to study interactions at biological interfaces, such as protein-protein or protein-lipid interactions, where electrostatic forces play a crucial role. The zwitterionic nature of SPT may allow it to probe the complex electrostatic environment at a membrane surface.

| Technique | Property Leveraged | Information Gained | Potential Advantage |

|---|---|---|---|

| Fluorescence Spectroscopy | Modified Indole Emission | Protein folding, conformational changes, binding events. | Enhanced sensitivity to local polarity or electrostatic fields. |

| Capillary Electrophoresis | Zwitterionic Nature | High-resolution separation of analytes. | Can act as a novel zwitterionic buffer component or tag. |

| Surface Plasmon Resonance (SPR) | Surface Immobilization | Kinetics of biomolecular interactions. | Probe for studying electrostatic contributions to binding. |

| Biomembrane Interaction Studies | Zwitterionic and Hydrophobic Character | Localization and orientation of molecules within lipid bilayers. | Mimics charged/polar head groups for membrane studies. |

Mechanistic Investigations of Biochemical Pathways in Model Organisms or Cell-Free Systems

L-tryptophan is a precursor to a host of biologically crucial molecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway. nih.gov These pathways are central to neurobiology, immunology, and metabolism. Tryptophan derivatives are often synthesized and used as chemical probes to study the enzymes and receptors involved in these processes. nih.gov For example, modified tryptophans can act as inhibitors or alternative substrates for key enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov

N-(3-Sulfopropyl)-L-tryptophan could serve as a valuable tool for such mechanistic studies. Its structural similarity to tryptophan allows it to potentially interact with tryptophan-binding sites in enzymes and transporters. However, the bulky and charged sulfopropyl group would likely prevent it from being a substrate for canonical metabolic conversion. This makes it an ideal candidate for use as a competitive inhibitor or a molecular probe to characterize binding pockets without triggering downstream metabolic events. In cell-free systems, SPT could be used to study the kinetics and substrate specificity of enzymes like anthranilate phosphoribosyltransferase, a key enzyme in the tryptophan biosynthesis pathway. nih.gov In cellular or model organism studies, it could be used to probe the physiological roles of tryptophan transport and metabolism.

| Biochemical Pathway | Target Enzyme/Process | Investigative Role of SPT | Potential Research Outcome |

|---|---|---|---|

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Competitive Inhibitor/Binding Probe | Elucidation of active site structure; development of novel immunomodulators. |

| Serotonin Synthesis | Tryptophan Hydroxylase | Binding Antagonist | Understanding substrate recognition and enzyme regulation. |

| Tryptophan Transport | Amino Acid Transporters (e.g., LAT1) | Transport Inhibitor | Characterizing transporter specificity and function. |

| Tryptophan Biosynthesis (in microorganisms/plants) | Anthranilate Phosphoribosyltransferase | Alternative Substrate/Inhibitor | Probing enzyme substrate specificity and reaction mechanism. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.